2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
Description
Contextualizing 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol within Naphthalene-Derived Alcohols
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon (C₁₀H₈), provides a rigid and electronically rich framework that is foundational to a wide array of chemical compounds. The introduction of substituents, such as hydroxyl and methoxy (B1213986) groups, onto this scaffold gives rise to derivatives with diverse chemical and physical properties. Naphthalene-derived alcohols, in particular, are a significant class of compounds that serve as crucial intermediates in the synthesis of more complex molecules.
The position of the substituents on the naphthalene core dictates the molecule's steric and electronic characteristics, leading to a variety of isomers with distinct reactivity and potential applications. For instance, alcohols derived from 6-methoxy-naphthalene, such as (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol, are well-known in medicinal chemistry, notably as impurities or metabolites of the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952) sigmaaldrich.comcymitquimica.com. The compound this compound is a specific isomer featuring a 2-hydroxyethyl group at the C1 position and a methoxy group at the C2 position of the naphthalene ring. This substitution pattern distinguishes it from more commonly studied isomers and suggests unique synthetic possibilities.
The general importance of naphthalene derivatives is well-established, with applications ranging from pharmaceuticals to materials science. They are integral to the synthesis of chiral stationary phases for chromatography, demonstrating their utility in creating materials for enantioselective separations nih.gov. Furthermore, the naphthalene scaffold is present in numerous bioactive compounds with antimicrobial, anti-inflammatory, and anticancer properties ijpsjournal.comekb.egresearchgate.net. The presence of a primary alcohol functional group in this compound makes it a versatile synthetic handle for further chemical transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
Below is a comparative table of this compound and its more studied isomers to highlight the structural diversity within this chemical class.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Position of Substituents | Notable Context |
| This compound | C₁₃H₁₄O₂ | 202.25 | 1-(CH₂CH₂OH), 2-(OCH₃) | Target of this article; largely uncharacterized |
| 1-(6-Methoxynaphthalen-2-yl)ethanol | C₁₃H₁₄O₂ | 202.25 | 2-(CH(OH)CH₃), 6-(OCH₃) | Related to Naproxen sigmaaldrich.comnih.gov |
| 2-(6-Methoxynaphthalen-2-yl)ethanol | C₁₃H₁₄O₂ | 202.25 | 2-(CH₂CH₂OH), 6-(OCH₃) | Structural isomer nih.gov |
Academic Significance and Research Gaps Pertaining to this compound
Despite the extensive research into naphthalene chemistry, a significant research gap exists concerning this compound. A thorough review of the scientific literature reveals a scarcity of studies dedicated specifically to its synthesis, characterization, and reactivity. This is in stark contrast to its isomers, particularly those related to the blockbuster drug Naproxen, which have been subjects of intense investigation for decades mdpi.com.
The academic significance of this compound lies precisely in its under-explored nature. The unique juxtaposition of the 2-hydroxyethyl group at the sterically hindered C1 (peri) position and the adjacent methoxy group at C2 suggests that it may exhibit novel chemical reactivity. Investigating this compound could provide new insights into:
Regioselective Synthesis: Developing efficient synthetic routes to this specific isomer presents a challenge that could lead to new methodologies in naphthalene chemistry.
Conformational Analysis: The interaction between the adjacent substituents could lead to interesting conformational preferences that influence its properties and reactivity.
Comparative Studies: A systematic study of its properties in comparison to its better-known isomers would offer a more complete understanding of structure-property relationships within this class of naphthalene alcohols.
The current lack of data represents a clear opportunity for original research. Elucidating the fundamental chemistry of this compound would fill a void in the chemical literature and potentially unlock a new set of building blocks for organic synthesis.
Overview of Major Research Domains for this compound
Given the established utility of naphthalene derivatives, several major research domains can be identified as potential avenues for the application of this compound.
Medicinal Chemistry and Drug Discovery: Naphthalene derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects ekb.egrasayanjournal.co.inresearchgate.net. The subject compound could serve as a key intermediate for the synthesis of new biologically active molecules. Its structure could be modified to create libraries of novel compounds for screening against various therapeutic targets. For instance, naphthalene-based amino-alcohols are precursors for complex heterocyclic systems like aza-oxasteroids researchgate.netmdpi.com.
Synthesis of Complex Molecules: The primary alcohol functionality allows for its use as a versatile precursor in multi-step organic synthesis. It could be a starting material for the construction of novel polycyclic aromatic systems, ligands for catalysis, or specialized polymers. The development of synthetic pathways utilizing this compound could lead to the creation of molecules with unique photophysical or electronic properties.
Materials Science: Chiral alcohols based on the naphthalene scaffold have been successfully employed in the creation of chiral stationary phases for high-performance liquid chromatography (HPLC) nih.govdntb.gov.ua. The structure of this compound, if resolved into its enantiomers, could be explored for the development of new materials for enantioselective recognition and separation. Its aromatic core also suggests potential applications in the field of organic electronics or as a component in liquid crystals.
The exploration of these research domains is contingent upon the development of reliable synthetic methods for this compound and a thorough characterization of its chemical properties. Future research in these areas will be crucial to unlocking the full potential of this intriguing molecule.
Structure
3D Structure
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,14H,8-9H2,1H3 |
InChI Key |
CTHFDPIINZDOHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Methoxynaphthalen 1 Yl Ethan 1 Ol
Retrosynthetic Analysis of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.comresearchgate.net For this compound, the analysis reveals several logical disconnections.
The most intuitive approach involves a functional group interconversion (FGI) of the primary alcohol to a more synthetically accessible ketone. This identifies 1-(2-methoxynaphthalen-1-yl)ethanone as a key precursor. This ketone can then be disconnected at the C-C bond between the naphthalene (B1677914) ring and the acetyl group. This disconnection leads back to 2-methoxynaphthalene (B124790) and an acetyl synthon (such as acetyl chloride), suggesting a Friedel-Crafts acylation as a plausible forward reaction.
An alternative disconnection breaks the Cα-Cβ bond of the ethanol (B145695) side chain. This strategy is less common but could conceptually lead to a 1-methyl-2-methoxynaphthalene derivative and a hydroxymethyl synthon. However, the former approach is generally more practical and widely employed.
Classical Synthetic Approaches to this compound
Classical methods provide robust and well-established routes to the target compound, typically involving multiple, sequential steps.
A primary classical route begins with the commercially available precursor, 2-methoxynaphthalene. The key transformation is the introduction of a two-carbon chain at the C1 position of the naphthalene ring.
Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of 2-methoxynaphthalene. researchgate.net The reaction with acetyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), introduces an acetyl group onto the aromatic ring. The choice of solvent is critical for regioselectivity. Using carbon disulfide as the solvent favors acylation at the C1 position, leading to the formation of the key intermediate, 1-(2-methoxynaphthalen-1-yl)ethanone. rsc.orgorgsyn.org In contrast, solvents like nitrobenzene (B124822) tend to yield the 6-acetylated product. orgsyn.org Lower reaction temperatures are also noted to favor the desired 1-acetylated isomer. orgsyn.org
Reduction: The subsequent step involves the reduction of the ketone intermediate to the target primary alcohol. This is a standard functional group transformation detailed further in the following section.
Another patented approach for related compounds involves the use of nitrile intermediates. vulcanchem.com This pathway would involve:
Introduction of a cyanomethyl group (-CH₂CN) onto the 1-position of the 2-methoxynaphthalene core.
Hydrolysis of the nitrile to a carboxylic acid or ester, followed by reduction to the primary alcohol.
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetyl chloride, AlCl₃, Carbon disulfide | 1-(2-Methoxynaphthalen-1-yl)ethanone |
| 2 | Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | This compound |
The conversion of the ketone intermediate, 1-(2-methoxynaphthalen-1-yl)ethanone, to this compound is a critical step. This reduction can be achieved through several reliable reductive pathways.
The most common and straightforward method involves the use of metal hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and selective reagent for reducing ketones to alcohols and is highly effective for this transformation. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF), can also be used, although its higher reactivity requires more stringent anhydrous conditions.
For related acetonaphthone derivatives, biocatalytic reductions using whole-cell catalysts, such as Candida parapsilosis, have been shown to produce the corresponding alcohol with high yield and enantioselectivity. researchgate.net This approach offers a green alternative to traditional chemical reductants.
| Reducing Agent | Typical Solvent | Reaction Conditions | Key Characteristics |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temperature | Mild, selective for carbonyls, easy workup. |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0°C to Room Temperature, Anhydrous | Powerful, reduces most polar functional groups, requires careful handling. |
| Biocatalysts (e.g., Yeast) | Aqueous buffer, Glucose | Room Temperature, pH controlled | Environmentally benign, can be highly enantioselective. researchgate.net |
Modern Catalytic Strategies for the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope.
Transition metal catalysis offers powerful tools for forming the key carbon-carbon bond between the naphthalene core and the ethanol side chain. bohrium.com A hypothetical, yet highly plausible, route could involve a cross-coupling reaction.
For instance, a Suzuki-Miyaura coupling could be envisioned between 1-bromo-2-methoxynaphthalene (B48351) and a suitable two-carbon building block, such as a vinylboronic ester. The resulting 1-vinyl-2-methoxynaphthalene could then be converted to the target alcohol via a selective hydroboration-oxidation reaction, which would place the hydroxyl group at the terminal position, yielding the primary alcohol. Palladium or nickel catalysts are commonly employed for such cross-coupling reactions.
| Coupling Reaction | Naphthalene Substrate | Coupling Partner | Potential Catalyst | Post-Coupling Step |
|---|---|---|---|---|
| Suzuki-Miyaura | 1-Bromo-2-methoxynaphthalene | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄, Base | Hydroboration-Oxidation |
| Negishi | 1-Iodo-2-methoxynaphthalene | Vinylzinc chloride | PdCl₂(dppf) | Hydroboration-Oxidation |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, provides a metal-free alternative for key synthetic steps. While a direct organocatalytic route to the entire molecule is not established, organocatalysis is highly relevant for the enantioselective synthesis of the target compound.
Specifically, the asymmetric reduction of the precursor ketone, 1-(2-methoxynaphthalen-1-yl)ethanone, can be achieved using organocatalysts. Chiral secondary amines, such as those derived from proline, can activate α,β-unsaturated aldehydes for Michael additions, a strategy that could be adapted. nih.gov More directly, organocatalytic transfer hydrogenation using a Hantzsch ester as the hydride source and a chiral Brønsted acid or amine as the catalyst can effectively reduce ketones to alcohols with high enantioselectivity. princeton.edu This would provide access to either the (R)- or (S)-enantiomer of this compound, depending on the chirality of the catalyst used.
| Organocatalytic Method | Substrate | Catalyst Type | Hydride Source | Potential Outcome |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | 1-(2-Methoxynaphthalen-1-yl)ethanone | Chiral Phosphoric Acid | Hantzsch Ester | Enantioenriched (R)- or (S)-alcohol |
| Asymmetric Hydrosilylation | 1-(2-Methoxynaphthalen-1-yl)ethanone | Chiral Lewis Base (e.g., N-oxide) | Trichlorosilane | Enantioenriched (R)- or (S)-alcohol |
Chemo- and Regioselectivity in the Synthesis of this compound
Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound to ensure the formation of the desired isomer and to avoid the production of unwanted byproducts.
Chemoselectivity in this context primarily relates to the selective reduction of a carbonyl group in the presence of the aromatic naphthalene ring. The naphthalene moiety is susceptible to reduction under harsh conditions, which would lead to undesired byproducts. The use of mild and selective reducing agents, such as sodium borohydride, is crucial for preserving the aromatic system while efficiently converting the carbonyl group to a hydroxyl group.
Regioselectivity is a key consideration when the synthesis involves the addition to an unsaturated precursor, such as a vinylnaphthalene derivative. The hydroboration-oxidation of 1-ethenyl-2-methoxynaphthalene is a potential route to this compound. This two-step reaction is known for its anti-Markovnikov regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond.
Reaction:
1-ethenyl-2-methoxynaphthalene + BH₃·THF → Intermediate organoborane
Intermediate organoborane + H₂O₂, NaOH → this compound
This regioselectivity is critical for the synthesis of the target primary alcohol. A Markovnikov addition would result in the formation of the isomeric secondary alcohol, 1-(2-methoxynaphthalen-1-yl)ethan-1-ol. Studies on the hydroboration of vinyl arenes have demonstrated that the choice of catalyst and borane (B79455) source can significantly influence the regioselectivity of the reaction. For instance, the hydroboration of 6-methoxy-2-vinylnaphthalene with pinacol borane has been shown to proceed with high regio- and enantioselectivity, favoring the formation of the primary alcohol precursor. nih.gov
The following table summarizes the expected major products from different addition reactions to 1-ethenyl-2-methoxynaphthalene, highlighting the importance of regiocontrol.
| Reaction | Reagents | Expected Major Product | Regioselectivity |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | This compound | Anti-Markovnikov |
| Acid-Catalyzed Hydration | H₃O⁺ | 1-(2-Methoxynaphthalen-1-yl)ethan-1-ol | Markovnikov |
Careful selection of reagents and reaction conditions is therefore essential to direct the synthesis towards the desired this compound with high purity and yield.
Chemical Reactivity and Transformations of 2 2 Methoxynaphthalen 1 Yl Ethan 1 Ol
Reactivity of the Hydroxyl Group in 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
The primary alcohol functionality is a versatile site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by a strong acid. The esterification process can be used to introduce a wide array of functional groups, potentially modifying the molecule's physical and chemical properties. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2-(2-methoxynaphthalen-1-yl)ethyl acetate.
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| This compound | Acetic Anhydride | Pyridine | 2-(2-Methoxynaphthalen-1-yl)ethyl acetate |
Ether derivatives of this compound can be synthesized through methods such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org This process involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-synthesis.com For example, treating this compound with sodium hydride followed by the addition of methyl iodide would produce 1-(2-methoxyethyl)-2-methoxynaphthalene.
Table 2: Williamson Ether Synthesis Example
| Reactant | Reagent 1 | Reagent 2 | Product |
|---|
The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, 2-(2-methoxynaphthalen-1-yl)acetaldehyde. khanacademy.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will lead to the formation of the carboxylic acid, 2-(2-methoxynaphthalen-1-yl)acetic acid. libretexts.org
Conversely, while the hydroxyl group itself is not readily reduced, it can be converted into a better leaving group, such as a tosylate, and then be subjected to reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane, 1-ethyl-2-methoxynaphthalene.
Table 3: Oxidation and Reduction Pathways
| Reaction Type | Reagent | Product |
|---|---|---|
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | 2-(2-Methoxynaphthalen-1-yl)acetaldehyde |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | 2-(2-Methoxynaphthalen-1-yl)acetic acid |
Reactivity of the Naphthalene (B1677914) Moiety in this compound
The naphthalene ring system in this molecule is activated towards electrophilic attack due to the electron-donating nature of the methoxy (B1213986) group.
The methoxy group at the 2-position of the naphthalene ring is an activating, ortho-, para-directing group. In the case of 2-substituted naphthalenes, electrophilic attack is generally favored at the 1-position. Therefore, this compound is expected to undergo electrophilic aromatic substitution primarily at the positions ortho and para to the methoxy group within the same ring, and at other activated positions on the naphthalene system.
Nitration: Nitration of 2-methoxynaphthalene (B124790) has been shown to yield a mixture of products, with the major isomer being the 1-nitro derivative. publish.csiro.auuq.edu.auscite.ai Smaller amounts of 6- and 8-nitro isomers are also formed. publish.csiro.au
Friedel-Crafts Acylation: The Friedel-Crafts acylation of 2-methoxynaphthalene can be directed to different positions depending on the reaction conditions. researchgate.netrsc.orgorgsyn.org For instance, acetylation in carbon disulfide tends to favor the formation of 1-acetyl-2-methoxynaphthalene, while in nitrobenzene (B124822), the major product is 2-acetyl-6-methoxynaphthalene. rsc.orgorgsyn.org
Halogenation: Halogenation of 2-methoxynaphthalene derivatives can also occur at various positions on the ring, influenced by the specific halogenating agent and reaction conditions.
Table 4: Electrophilic Aromatic Substitution of 2-Methoxynaphthalene
| Reaction Type | Reagent | Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-Nitro-2-methoxynaphthalene |
| Friedel-Crafts Acylation | Acetyl Chloride/AlCl₃ in Nitrobenzene | 2-Acetyl-6-methoxynaphthalene |
Direct nucleophilic aromatic substitution (SNAr) on the naphthalene ring of this compound is unlikely as there are no strong electron-withdrawing groups to activate the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com However, indirect nucleophilic aromatic substitution can be achieved.
This typically involves the introduction of a good leaving group, such as a halogen, onto the naphthalene ring via an electrophilic substitution reaction first. Subsequently, this halogenated derivative can undergo nucleophilic substitution, often requiring harsh conditions or the presence of a catalyst, to replace the halogen with a nucleophile. For instance, if a bromo-derivative of this compound were synthesized, it could potentially react with a nucleophile like an alkoxide or an amine under specific conditions to yield the corresponding substituted product. The success of such a reaction would be highly dependent on the position of the halogen and the nature of the nucleophile.
Functionalization at Peripheral Positions
The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is directed by the combined influence of the activating methoxy group and the deactivating (by induction) but sterically hindering ethan-1-ol substituent.
The 2-methoxy group is a powerful ortho-, para-directing activator. In the naphthalene system, this translates to preferential substitution at positions 1, 3, and 6. However, with the 1-position already occupied by the ethan-1-ol side chain, electrophilic attack will be directed to other available activated positions. The primary sites for electrophilic attack are predicted to be the C4 and C6 positions. The C3 position is sterically hindered by the adjacent ethan-1-ol group.
Studies on the Friedel-Crafts acetylation of 2-methoxynaphthalene have shown that the major product can be shifted between the 3-acetyl and 6-acetyl derivatives by varying the solvent, indicating the subtle interplay of electronic and steric factors. stackexchange.com For this compound, substitution at the C6 position is generally favored due to reduced steric hindrance compared to the positions on the same ring as the substituents.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
| C3 | Low | Steric hindrance from the adjacent 1-(ethan-1-ol) group. |
| C4 | Moderate | Electronically activated by the 2-methoxy group (ortho). |
| C5 | Low | Not significantly activated by the 2-methoxy group. |
| C6 | High | Electronically activated by the 2-methoxy group (para-analogous) and sterically accessible. |
| C7 | Low | Not significantly activated by the 2-methoxy group. |
| C8 | Low | Not significantly activated by the 2-methoxy group and subject to peri-interactions. |
These predictions are based on general principles of electrophilic aromatic substitution on substituted naphthalenes. libretexts.orgechemi.comlibretexts.org
Reactivity of the Methoxy Group in this compound
The methoxy group is a key functional moiety that significantly influences the electronic properties of the naphthalene ring and is itself a site of potential chemical transformation.
Demethylation Reactions
The cleavage of the methyl ether to reveal the corresponding naphthol is a common and important transformation. This can be achieved under various conditions, although harsh reagents are often required.
Common reagents for the demethylation of aryl methyl ethers include strong protic acids like HBr and HI, Lewis acids such as BBr₃ and AlCl₃, and nucleophilic reagents like lithium diphenylphosphide. For the related compound, 2-methoxynaphthalene, efficient demethylation has been achieved using a protic acid in the presence of a phase-transfer catalyst, Aliquat-336, which accelerates the reaction. researchgate.net
Table 2: Conditions for Demethylation of 2-Methoxynaphthalene
| Reagent(s) | Catalyst | Temperature | Reaction Time | Yield of 2-Naphthol | Reference |
| 47 wt% HBr | Aliquat-336 | 105°C | 2 h | Excellent | researchgate.net |
It is anticipated that this compound would undergo demethylation under similar conditions to yield 1-(2-hydroxyethyl)naphthalen-2-ol. The presence of the primary alcohol on the side chain is unlikely to interfere with the common demethylation reagents, although protection of this group may be necessary in some cases to avoid side reactions.
Involvement in Intermolecular Interactions
The methoxy group, along with the hydroxyl group of the ethan-1-ol side chain, plays a crucial role in the formation of intermolecular interactions, which dictate the solid-state structure and physical properties of the compound.
While the crystal structure of this compound has not been reported, analysis of related structures provides insight into its potential intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor.
For instance, the crystal structure of 2-methoxynaphthalene-1-carbaldehyde reveals that molecules are linked by intermolecular C-H···O hydrogen bonds, forming chains. researchgate.netnih.gov In the crystal structure of 2-(naphthalen-1-yl)ethanol, which lacks the methoxy group, molecules are linked by O-H···O hydrogen bonds, creating chains of alternating conformers. researchgate.net
Based on these related structures, it is highly probable that the crystal structure of this compound would feature a network of O-H···O hydrogen bonds, with the hydroxyl group of one molecule interacting with the hydroxyl or methoxy group of a neighboring molecule. These interactions would significantly influence the melting point, solubility, and other physical properties of the compound.
Cyclization and Rearrangement Reactions Involving this compound
The presence of the 1-(ethan-1-ol) substituent ortho to the methoxy-activated naphthalene ring opens up possibilities for intramolecular cyclization and rearrangement reactions, although no specific examples for this compound are documented in the literature.
Hypothetically, under acidic conditions, the hydroxyl group could be protonated and eliminated as water to form a carbocation. This carbocation could then be attacked by a nucleophilic position on the naphthalene ring, leading to the formation of a new ring. For example, intramolecular Friedel-Crafts-type reactions could potentially lead to the formation of acenaphthene (B1664957) or other fused ring systems, depending on the reaction conditions.
Electrophilic cyclization of alkynols is a known method for the synthesis of naphthalenes, but this represents a synthetic route to the ring system rather than a reaction of a pre-formed naphthylethanol. nih.gov
Rearrangement reactions of the naphthalene core itself are less common under typical laboratory conditions due to the stability of the aromatic system. Photochemical rearrangements, such as the oxadi-π-methane rearrangement observed in some naphthalenone systems, are unlikely to occur in this compound due to the absence of the required chromophore. rsc.org
Further research is required to explore the potential for cyclization and rearrangement reactions of this specific compound.
Based on the current available scientific literature, detailed mechanistic investigations specifically focusing on the compound “this compound” are not extensively documented. Research on reaction pathway elucidation, transition state analysis, the role of catalysis, solvent effects, and stereochemical outcomes is not available for this specific molecule.
Therefore, it is not possible to provide a comprehensive article that adheres to the requested detailed outline and focuses solely on "this compound". Any attempt to generate such an article would be speculative and would not meet the required standards of scientific accuracy.
For a thorough understanding of the mechanistic aspects of related compounds, it is recommended to consult studies on other naphthalene derivatives or similar aromatic alcohols, as general principles of organic reaction mechanisms would apply. However, in strict adherence to the provided instructions, no information outside the explicit scope of “this compound” can be included.
Theoretical and Computational Chemistry Studies of 2 2 Methoxynaphthalen 1 Yl Ethan 1 Ol
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of the molecular orbitals.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.
For 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, which is further activated by the electron-donating methoxy (B1213986) group. The LUMO would also be distributed across the aromatic system. A hypothetical calculation using a common DFT method, such as B3LYP with a 6-311G(d,p) basis set, would yield specific energy values for these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical data for illustrative purposes.
| Parameter | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -5.85 | Naphthalene Ring / Methoxy Oxygen |
| LUMO | -0.95 | Naphthalene Ring |
| HOMO-LUMO Gap | 4.90 | - |
Charge Distribution and Reactivity Prediction
The distribution of electron density in a molecule is not uniform. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the hydroxyl and methoxy groups, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydroxyl proton, making it a site for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a quantitative measure of charge distribution by assigning partial charges to each atom. This allows for a more detailed prediction of reactive sites. For instance, the oxygen atoms would carry a significant negative charge, while the carbon atom attached to the hydroxyl group and the aromatic protons would be more positive.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the ethan-1-ol side chain allows the molecule to adopt various three-dimensional shapes, or conformations. Computational methods are essential for exploring the potential energy surface to identify the most stable conformations.
Rotational Barriers and Preferred Conformations
The rotation around single bonds, particularly the C-C bonds of the ethyl alcohol side chain and the bond connecting it to the naphthalene ring, is not entirely free. There are energetic barriers to rotation due to steric hindrance and electronic interactions. By systematically rotating these bonds (performing a potential energy scan), a computational model can map the energy landscape and identify the low-energy, preferred conformations. It is expected that conformations that minimize steric clash between the side chain and the naphthalene ring will be favored.
Intramolecular Hydrogen Bonding Interactions
An important stabilizing factor in the conformation of this compound could be the formation of an intramolecular hydrogen bond. This can occur between the hydrogen atom of the hydroxyl group and the oxygen atom of the nearby methoxy group. Such an interaction would create a pseudo-cyclic structure, significantly lowering the energy of that specific conformation and restricting the molecule's flexibility. Computational analysis, through methods like Atoms in Molecules (AIM) theory, can confirm the presence of a bond critical point between the hydrogen and oxygen atoms, providing evidence for this interaction.
Spectroscopic Property Prediction through Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating properties related to how the molecule interacts with electromagnetic radiation, one can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure.
For this compound, computational methods could predict:
¹H and ¹³C NMR: The chemical shifts for each unique proton and carbon atom. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.
IR Spectroscopy: The vibrational frequencies corresponding to specific bond stretches and bends, such as the characteristic O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and various C-H and C=C vibrations of the aromatic ring.
UV-Vis Spectroscopy: The electronic transition energies and corresponding absorption wavelengths (λmax), typically calculated using Time-Dependent DFT (TD-DFT). The primary absorptions would be attributed to π-π* transitions within the naphthalene ring system.
Table 2: Illustrative Predicted Spectroscopic Data This table presents hypothetical data for illustrative purposes.
| Spectroscopy Type | Predicted Feature | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (OH proton) | ~2.5-4.0 ppm |
| ¹³C NMR | Chemical Shift (C-OH carbon) | ~60-70 ppm |
| IR | Vibrational Frequency (O-H stretch) | ~3400-3600 cm⁻¹ |
| UV-Vis | Max Absorption (λmax) | ~290-330 nm |
NMR Chemical Shift Predictions for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become a valuable adjunct to experimental work, aiding in the correct assignment of complex spectra. Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic shielding values, which are then converted into chemical shifts. uncw.edu
For this compound, theoretical chemical shifts can be predicted by first optimizing the molecular geometry to find its lowest energy conformation. The shielding constants for each nucleus are then calculated and referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts.
The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the ethan-1-ol side chain, the methoxy group protons, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would provide predicted shifts for all carbon atoms in the molecule. Discrepancies between predicted and experimental values can often be reconciled by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structural motifs and are for illustrative purposes.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.10 - 8.00 | - |
| Naphthalene-C | 105.0 - 135.0 | - |
| Naphthalene-C (ipso) | 125.0 - 158.0 | - |
| -OCH₃ | 3.90 | 55.5 |
| -CH₂- (adjacent to ring) | 3.20 | 35.0 |
| -CH₂- (adjacent to OH) | 3.95 | 62.0 |
| -OH | Variable (e.g., 2.5) | - |
Vibrational Frequency Analysis (IR, Raman) for Mechanistic Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, again primarily DFT, can be used to calculate the harmonic vibrational frequencies and their corresponding intensities. nih.gov These theoretical spectra can be compared with experimental data to assign spectral bands to specific molecular motions. For mechanistic studies, this can be particularly useful for identifying intermediates and transition states.
A vibrational frequency analysis for this compound would begin with a geometry optimization, followed by the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates). Diagonalization of this matrix yields the vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. spectroscopyonline.com
The predicted IR spectrum would show characteristic bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic parts of the molecule, the C-O stretches of the ether and alcohol, and various bending and out-of-plane modes of the naphthalene ring.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H stretch (alcohol) | 3400-3600 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |
| C-O stretch (ether) | 1230-1270 | Strong |
| C-O stretch (alcohol) | 1000-1260 | Strong |
| C-H out-of-plane bend (aromatic) | 750-900 | Strong |
Reaction Mechanism Simulation and Free Energy Profiles
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and transition states. For this compound, one could investigate reactions such as its synthesis or subsequent transformations. For instance, the electrophilic aromatic substitution on the naphthalene ring is a common reaction type for such compounds. youtube.comlibretexts.org
By calculating the energies of all stationary points on the reaction coordinate, a free energy profile can be constructed. This profile illustrates the energy changes throughout the reaction, including activation energies and reaction enthalpies. Such profiles are crucial for understanding the kinetics and thermodynamics of a reaction and for predicting the major products. For example, a simulation could determine whether an electrophile would preferentially add to the 3-position or other positions of the 2-methoxynaphthalene (B124790) core.
Quantum Chemical Descriptors for Reactivity Assessment
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. nih.gov These descriptors are often calculated using DFT. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index. nih.govnih.gov
For this compound, the HOMO would likely be localized on the electron-rich naphthalene ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, would indicate the most likely site for nucleophilic attack. The HOMO-LUMO gap is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in various chemical environments.
Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Note: These values are illustrative and would need to be calculated using a specific level of theory.)
| Descriptor | Hypothetical Value | Interpretation |
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.9 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 4.9 eV | Relates to kinetic stability |
| Electronegativity (χ) | 3.35 | Measure of the ability to attract electrons |
| Chemical Hardness (η) | 2.45 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.29 | Global electrophilic nature of the molecule |
Derivatization and Functionalization Strategies for 2 2 Methoxynaphthalen 1 Yl Ethan 1 Ol
Design and Synthesis of Novel Derivatives of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
The presence of a primary hydroxyl group (-CH₂CH₂OH) is a key feature of this compound, providing a direct handle for a variety of chemical transformations. The most common of these are the formation of esters and ethers, as well as the replacement of the hydroxyl group with halogens.
Esterification and etherification are fundamental reactions for modifying the properties of alcohols. These reactions convert the polar hydroxyl group into less polar ester or ether linkages, which can alter solubility, reactivity, and biological interactions.
Ester Derivatives: The synthesis of esters from this compound can be achieved through several standard methods. A highly effective approach involves the reaction of the alcohol with an activated carboxylic acid derivative, such as an acyl chloride, in the presence of a base like triethylamine. This methodology is used in the synthesis of analogous compounds, for example, the esterification of 2-(naphthalen-1-yl)ethanol with naproxen (B1676952) acyl chloride. researchgate.net Another common method is the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the reaction between a carboxylic acid and the alcohol. mdpi.com This DCC-mediated coupling is widely used for the preparation of both esters and amides under mild conditions. mdpi.com
Below is a table summarizing common esterification strategies applicable to this compound.
| Derivative Type | Reagent | Reaction Conditions | Description |
| Acetate Ester | Acetic Anhydride (B1165640) or Acetyl Chloride | Pyridine (B92270) or Triethylamine as base | A straightforward method to protect the alcohol or introduce a simple ester. |
| Benzoate Ester | Benzoyl Chloride | Pyridine or Triethylamine as base | Introduces an additional aromatic moiety, increasing steric bulk and modifying electronic properties. |
| Propanoate Ester | Propanoic Acid / DCC | DMAP (catalyst), Dichloromethane (solvent) | A mild coupling method suitable for more sensitive substrates. mdpi.com |
| Naproxen Ester | Naproxen Acyl Chloride | Triethylamine, DMAP, THF (solvent) | An example of creating a larger, potentially bioactive molecule by linking two naphthalene-containing fragments. researchgate.net |
Ether Derivatives: The synthesis of ether derivatives typically proceeds via the Williamson ether synthesis. This method involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a reactive alkoxide intermediate. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. This is a robust and widely applicable method for generating a diverse range of ether derivatives.
| Derivative Type | Reagents | Reaction Conditions | Description |
| Methyl Ether | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Anhydrous THF or DMF (solvent) | Converts the primary alcohol to a methoxy (B1213986) group, significantly reducing polarity. |
| Ethyl Ether | 1. Sodium Hydride (NaH) 2. Ethyl Bromide (CH₃CH₂Br) | Anhydrous THF or DMF (solvent) | Introduces a slightly larger, non-polar ethyl ether group. |
| Benzyl Ether | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Anhydrous THF or DMF (solvent) | Often used as a protecting group for the alcohol, as it can be removed later via hydrogenolysis. |
Halogenation of this compound can be targeted at two distinct sites: the hydroxyl group of the ethan-1-ol side chain or the aromatic naphthalene (B1677914) ring.
Substitution of the Hydroxyl Group: The primary alcohol can be converted into an alkyl halide, which is a versatile intermediate for further nucleophilic substitution reactions. Standard reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed with high efficiency, yielding 1-(2-chloroethyl)-2-methoxynaphthalene and 1-(2-bromoethyl)-2-methoxynaphthalene, respectively.
Halogenation of the Naphthalene Ring: The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution, allowing for the direct introduction of halogen atoms (Cl, Br, I). The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the strongly activating methoxy group (-OCH₃) and the weakly activating alkyl group (-CH₂CH₂OH). The -OCH₃ group at the C2 position is an ortho-, para-director. The alkyl group at the C1 position is also an ortho-, para-director. The interplay of these effects will determine the position of halogenation, which typically occurs at the most activated and sterically accessible positions on the ring.
| Reaction Type | Reagent | Probable Product(s) | Rationale |
| Chlorination | Thionyl Chloride (SOCl₂) | 1-(2-Chloroethyl)-2-methoxynaphthalene | Standard conversion of a primary alcohol to an alkyl chloride. |
| Bromination | Phosphorus Tribromide (PBr₃) | 1-(2-Bromoethyl)-2-methoxynaphthalene | Standard conversion of a primary alcohol to an alkyl bromide. |
| Aromatic Bromination | N-Bromosuccinimide (NBS) | Bromination on the naphthalene ring | The methoxy and alkyl groups activate the ring for electrophilic substitution. The precise location depends on the combined directing effects and reaction conditions. |
Multi-Functionalization of the Naphthalene Ring System
The 2-methoxynaphthalene (B124790) core serves as a platform for further functionalization, enabling the synthesis of polysubstituted derivatives. Beyond simple halogenation, other electrophilic aromatic substitution reactions like nitration, sulfonation, and Friedel-Crafts reactions can be employed. For instance, Friedel-Crafts acylation of 2-methoxynaphthalene is a known method to produce intermediates for pharmaceuticals. The directing effects of the C1-alkyl and C2-methoxy substituents are crucial in determining the outcome of these reactions, generally favoring substitution on the same ring.
Development of this compound as a Scaffold for Complex Chemical Structures
A scaffold in medicinal and materials chemistry is a core molecular structure upon which various functional groups can be built to create a library of related compounds. This compound is an excellent candidate for such a scaffold due to its distinct and orthogonally reactive sites:
The Primary Alcohol: As detailed in section 6.1, this group can be readily converted into esters, ethers, halides, and other functionalities.
The Naphthalene Ring: The aromatic system can be functionalized at multiple positions via electrophilic substitution or modern C-H activation techniques (section 6.2).
The Methoxy Group: The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) to reveal a phenolic hydroxyl group. This new functional group can then participate in a different set of reactions (e.g., O-arylation, esterification), further expanding the diversity of accessible derivatives.
The use of 2-methoxynaphthalene as a versatile building block in organic synthesis is well-established, serving as a precursor for various complex molecules and functional materials. chemimpex.com By systematically modifying each of these three sites, this compound can serve as the foundation for constructing large and diverse molecular libraries for screening in drug discovery or materials science applications.
Polymerization Studies Utilizing this compound as a Monomer Precursor
While direct polymerization of this compound is not feasible, it can be readily converted into a polymerizable monomer. The most common strategy is to functionalize the primary alcohol with a group capable of undergoing polymerization, such as a methacrylate (B99206) or acrylate.
This transformation is typically achieved by reacting the alcohol with methacryloyl chloride or acryloyl chloride in the presence of a non-nucleophilic base. The resulting monomer, 2-(2-methoxynaphthalen-1-yl)ethyl methacrylate, contains a bulky, rigid naphthalene side chain.
Once synthesized, this monomer could be polymerized using standard techniques, such as free-radical polymerization, initiated by agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The incorporation of the large naphthalene group into the polymer backbone would be expected to impart specific properties to the resulting material, including:
High Refractive Index: Due to the high electron density of the aromatic naphthalene system.
Increased Thermal Stability: The rigidity and thermal robustness of the naphthalene moiety would likely increase the glass transition temperature (Tg) of the polymer.
Modified Solubility: The hydrophobic nature of the side chain would render the polymer soluble in organic solvents.
The study of such polymers could be relevant in the development of advanced optical materials, high-performance coatings, or specialty plastics.
| Step | Description | Reagents | Expected Product |
| 1. Monomer Synthesis | Esterification of the alcohol with a polymerizable acid chloride. | Methacryloyl Chloride, Triethylamine | 2-(2-Methoxynaphthalen-1-yl)ethyl methacrylate |
| 2. Polymerization | Free-radical polymerization of the resulting monomer. | AIBN (initiator), Toluene (solvent) | Poly[2-(2-methoxynaphthalen-1-yl)ethyl methacrylate] |
Role of 2 2 Methoxynaphthalen 1 Yl Ethan 1 Ol As a Key Synthetic Intermediate
Precursor in the Synthesis of Naphthalene-Derived Heterocycles
The primary alcohol functionality in 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol serves as a key handle for its conversion into a variety of naphthalene-derived heterocycles. Through standard organic transformations, the hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. For instance, reaction with amines could lead to the formation of nitrogen-containing heterocycles.
Furthermore, oxidation of the primary alcohol to the corresponding aldehyde, 2-(2-methoxynaphthalen-1-yl)acetaldehyde, would open up a plethora of synthetic possibilities. This aldehyde could undergo condensation reactions with various dinucleophiles to construct a wide range of heterocyclic rings fused to the naphthalene (B1677914) system. For example, reaction with hydrazines could yield pyrazole (B372694) derivatives, while condensation with amidines could produce pyrimidine (B1678525) rings.
Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
| Derivative of this compound | Reagent | Resulting Heterocycle |
|---|---|---|
| 2-(2-Methoxynaphthalen-1-yl)acetaldehyde | Hydrazine | Naphthyl-substituted pyrazole |
| 2-(2-Methoxynaphthalen-1-yl)acetaldehyde | Amidines | Naphthyl-substituted pyrimidine |
Intermediate in the Construction of Polycyclic Aromatic Compounds
The naphthalene core of this compound makes it a logical starting point for the synthesis of larger polycyclic aromatic compounds (PACs). One potential strategy involves the dehydration of the ethanol (B145695) side chain to generate 1-vinyl-2-methoxynaphthalene. This vinyl group can then participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes to construct additional rings onto the naphthalene framework.
Another approach could involve intramolecular cyclization reactions. For instance, after modification of the ethanol side chain, an intramolecular Friedel-Crafts reaction could be employed to form a new six-membered ring, leading to phenanthrene (B1679779) or anthracene (B1667546) derivatives. The methoxy (B1213986) group on the naphthalene ring would influence the regioselectivity of such electrophilic aromatic substitution reactions.
Building Block for Ligands in Catalysis
The structure of this compound provides a scaffold that could be elaborated into chiral ligands for asymmetric catalysis. The hydroxyl group offers a convenient point for the introduction of phosphine (B1218219) or other coordinating groups. For example, conversion of the alcohol to a halide, followed by reaction with a diarylphosphine, could yield a phosphine ligand. The naphthalene backbone provides steric bulk, which is often crucial for inducing high enantioselectivity in catalytic reactions. While specific research on ligands derived directly from this alcohol is limited, the broader class of naphthalene-based phosphine ligands has demonstrated significant utility in various transition-metal-catalyzed processes.
Use in Natural Product Total Synthesis (as a model or fragment)
In the context of natural product total synthesis, complex molecules are often constructed by coupling together smaller, less complex fragments. The 2-(2-methoxynaphthalen-1-yl)ethyl moiety could serve as a valuable fragment for the synthesis of natural products containing a substituted naphthalene core. Its functionalized side chain allows for straightforward connection to other parts of the target molecule through reactions such as esterification, etherification, or carbon-carbon bond-forming reactions.
While no specific examples of the use of this compound in a published total synthesis have been identified, its structure represents a common motif in a number of natural product classes. Therefore, it holds potential as a model system for developing new synthetic methodologies or as a synthon in the strategic disconnection of a complex natural product.
Advanced Spectroscopic and Structural Elucidation Studies of 2 2 Methoxynaphthalen 1 Yl Ethan 1 Ol and Its Derivatives
High-Resolution NMR Spectroscopy for Isotopic Labeling and Mechanistic Pathway Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol. Both ¹H and ¹³C NMR provide unambiguous evidence of the molecular framework.
¹H and ¹³C NMR Spectral Data: The expected chemical shifts for the parent compound are based on the analysis of its constituent parts: a 1,2-disubstituted naphthalene (B1677914) ring, a methoxy (B1213986) group, and an ethanol (B145695) sidechain. The data in the table below represents typical chemical shift ranges for the key nuclei in a deuterated solvent like CDCl₃.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H | Naphthalene-H | 7.10 - 7.80 | Multiple signals (doublets, triplets) corresponding to the aromatic protons on the naphthalene ring system. |
| ¹H | -OCH₃ | ~3.90 | A sharp singlet for the three equivalent methoxy protons. |
| ¹H | -CH₂-Ar | ~3.20 - 3.40 | A triplet corresponding to the methylene (B1212753) group attached to the naphthalene ring. |
| ¹H | -CH₂-OH | ~3.90 - 4.10 | A triplet for the methylene group attached to the hydroxyl group. |
| ¹H | -OH | Variable (1.5 - 4.0) | A broad singlet that can exchange with D₂O; its position is concentration and temperature-dependent. |
| ¹³C | Naphthalene-C | 110 - 155 | Multiple signals for the ten carbons of the naphthalene ring, including quaternary carbons. |
| ¹³C | -OCH₃ | ~55 - 56 | Signal for the methoxy carbon. |
| ¹³C | -CH₂-Ar | ~30 - 35 | Signal for the benzylic carbon. |
| ¹³C | -CH₂-OH | ~60 - 65 | Signal for the carbon bearing the hydroxyl group. |
Isotopic Labeling and Mechanistic Studies: NMR spectroscopy, when combined with isotopic labeling, becomes a powerful tool for elucidating reaction mechanisms. For instance, in a synthetic pathway leading to this compound, specific atoms can be enriched with isotopes like Deuterium (B1214612) (²H) or Carbon-13 (¹³C).
Deuterium Labeling: If a synthesis involves the reduction of a corresponding carboxylic acid or ester, using a deuterium-labeled reducing agent (e.g., LiAlD₄) would introduce deuterium atoms at the -CH₂-OH group. The disappearance of the corresponding ¹H NMR signal and the appearance of a characteristic signal in the ²H NMR spectrum would confirm the reduction mechanism.
¹³C Labeling: To trace the carbon backbone during a reaction, a starting material with ¹³C enrichment at a specific position can be used. Following the ¹³C label through the reaction sequence via ¹³C NMR allows for the unambiguous confirmation of bond-forming and bond-breaking events, ruling out alternative mechanistic pathways such as rearrangements.
Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure through the analysis of fragmentation patterns.
For this compound (Molecular Weight: 202.25 g/mol ), electron impact (EI) ionization would produce a molecular ion (M⁺˙) peak at m/z 202. The fragmentation of this molecular ion is predictable based on the functional groups present. libretexts.orgyoutube.com
Key Fragmentation Pathways:
Dehydration: Alcohols readily lose a molecule of water (18 Da). This would result in a significant peak at m/z 184 ([M-H₂O]⁺˙). youtube.com
Alpha-Cleavage: The bond between the two carbons of the ethanol side chain is susceptible to cleavage. This would lead to the formation of a highly stable, resonance-stabilized benzylic cation at m/z 171, corresponding to the [M-CH₂OH]⁺ fragment. This is often a dominant peak in the spectrum.
Loss of Methoxy Group: Cleavage of the methoxy group can occur, leading to fragments corresponding to the loss of a methyl radical (·CH₃, 15 Da) or a methoxy radical (·OCH₃, 31 Da).
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 202 | [C₁₃H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 184 | [C₁₃H₁₂O]⁺˙ | Loss of H₂O (Dehydration) |
| 171 | [C₁₂H₁₁O]⁺ | Alpha-cleavage (Loss of ·CH₂OH) |
| 157 | [C₁₁H₉O]⁺ | Loss of C₂H₅O (from side chain) |
| 128 | [C₁₀H₈]⁺˙ | Naphthalene cation radical |
Reaction Monitoring: Mass spectrometry is an invaluable tool for real-time reaction monitoring. nih.govpurdue.edu By continuously sampling a reaction mixture and analyzing it, typically using soft ionization techniques like electrospray ionization (ESI), chemists can track the disappearance of reactants and the formation of the desired product. For the synthesis of this compound, one would monitor the ion intensity of the starting materials decreasing over time while the intensity of the peak corresponding to the protonated molecule [M+H]⁺ at m/z 203 increases, allowing for precise determination of reaction completion and optimization of reaction conditions. nih.gov
Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Changes
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups.
Functional Group Analysis: The spectrum of this compound would exhibit characteristic absorption bands confirming its structure. libretexts.orgupi.edu
O-H Stretch: A strong and broad absorption band in the FTIR spectrum between 3600-3200 cm⁻¹ is a definitive indicator of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. pressbooks.pub
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the ethyl and methoxy groups appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). libretexts.org
C=C Aromatic Stretches: Several sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the naphthalene ring.
C-O Stretches: A strong band for the C-O stretch of the primary alcohol is expected around 1050 cm⁻¹. The aryl ether C-O stretch will also produce a strong band, typically around 1250 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |
|---|---|---|
| O-H Stretch | 3600 - 3200 | FTIR (Strong, Broad) |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR (Medium), Raman (Strong) |
| Aliphatic C-H Stretch | 3000 - 2850 | FTIR (Strong), Raman (Strong) |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR (Medium-Strong), Raman (Strong) |
| Ether C-O-C Stretch | ~1250 | FTIR (Strong) |
| Alcohol C-O Stretch | ~1050 | FTIR (Strong) |
Conformational Changes: Vibrational spectroscopy can also detect subtle changes in molecular conformation. For derivatives of this compound, rotation around the single bond connecting the ethyl side chain to the naphthalene ring can lead to different conformers (rotamers). These different spatial arrangements can cause slight shifts in the vibrational frequencies of the C-H bending modes or other skeletal vibrations. By comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT), specific bands can be assigned to specific conformers, providing insight into the molecule's preferred shape in different environments. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. memtein.com This technique yields precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation and packing in the crystal lattice.
| Crystallographic Parameter | Example Value (for a related structure) | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell defined by its axes lengths and angles. |
| Space Group | P2₁/c | The set of symmetry operations that describe the crystal's internal symmetry. |
| a (Å) | 15.721 | Unit cell dimension along the a-axis. |
| b (Å) | 5.655 | Unit cell dimension along the b-axis. |
| c (Å) | 31.405 | Unit cell dimension along the c-axis. |
| β (°) | 93.16 | Angle of the unit cell's β-axis. |
| Volume (ų) | 2787.7 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
The analysis would also reveal crucial intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which dictate the crystal packing. The dihedral angle between the plane of the naphthalene ring and the C-C bond of the ethyl side chain would be precisely determined, defining the molecule's solid-state conformation. nih.gov
Chiroptical Spectroscopy (if chiral derivatives are formed) for Absolute Configuration Determination
The parent molecule, this compound, is achiral. However, if a chiral center is introduced into a derivative—for example, by substitution on the ethyl side chain to create a stereocenter—chiroptical techniques become essential for determining the absolute configuration (R or S).
Methods for Absolute Configuration Determination:
Polarimetry: This classical method measures the specific rotation [α] of a chiral compound, which is its ability to rotate the plane of polarized light. Enantiomers will rotate light by equal and opposite amounts. While this confirms optical activity, it does not directly yield the absolute configuration without comparison to a known standard.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl The resulting VCD spectrum is a sensitive probe of the molecule's absolute configuration. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), a match allows for the unambiguous assignment of the absolute configuration. A key advantage of VCD is that it does not require crystallization of the sample. spark904.nl
Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized UV-Vis light. The chromophoric naphthalene system would give rise to strong ECD signals, making this a sensitive technique for chiral derivatives of this compound. nih.gov
The determination of absolute configuration is critical in fields like medicinal chemistry, where the biological activity of enantiomers can differ dramatically. bme.hu If a pair of enantiomers of a derivative were synthesized, their chiroptical data would be mirror images.
| Technique | Measurement | Principle of Assignment |
|---|---|---|
| Polarimetry | Specific Rotation ([α]) | Comparison with a known standard or previously resolved compound. |
| Vibrational Circular Dichroism (VCD) | Differential IR Absorption (ΔA) | Comparison of experimental spectrum with computationally predicted spectrum for a known configuration (e.g., R or S). |
| Electronic Circular Dichroism (ECD) | Differential UV-Vis Absorption (Δε) | Comparison of experimental spectrum with computationally predicted spectrum or established empirical rules for chromophores. |
Emerging Research Directions and Future Perspectives for 2 2 Methoxynaphthalen 1 Yl Ethan 1 Ol
Integration of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol in Flow Chemistry Methodologies
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced reaction control, improved safety, and facile scalability. The integration of this compound and its derivatives into flow chemistry setups presents a promising avenue for its efficient and controlled production.
The synthesis of functionalized naphthalene (B1677914) derivatives has been successfully demonstrated in continuous-flow microreaction systems. For instance, the Friedel–Crafts alkylation of naphthalene with olefins has been achieved with high yields and short reaction times using ionic liquid catalysts in a microreactor. rsc.org This approach could be adapted for the synthesis of precursors to this compound, enabling a more streamlined and efficient manufacturing process.
Future research in this area will likely focus on developing bespoke flow reactor setups for the synthesis and subsequent derivatization of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or the integration of in-line purification and analysis techniques for real-time process monitoring and optimization. uc.pt
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Challenging | Straightforward |
| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better heat dissipation |
| Process Control | Limited | Precise control over temperature, pressure, and mixing |
| Reproducibility | Can be variable | High |
Application of Machine Learning and AI in Predicting Reactivity and Synthesis Pathways
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and optimal synthesis pathways. mit.eduresearchgate.net For a molecule like this compound, ML and AI can play a significant role in accelerating its development and application.
Predicting the reactivity of substituted naphthalene compounds is an area where ML models have shown promise. By training models on datasets of known reactions, it is possible to predict the reaction rate constants and potential side products for new derivatives. nih.govresearchgate.net This predictive capability can guide experimental work, saving time and resources by prioritizing the most promising synthetic routes. For instance, ML models could be developed to predict the regioselectivity of further functionalization of the naphthalene core in this compound.
The development of specialized datasets for polycyclic aromatic hydrocarbons (PAHs) and their derivatives is crucial for training accurate ML models. digitellinc.combiorxiv.orgnih.govresearchgate.net Future work will likely involve the high-throughput synthesis and characterization of a library of this compound derivatives to generate the necessary data for building robust predictive models. The integration of quantum chemical calculations with machine learning can further enhance the accuracy of these predictions. biorxiv.org
Sustainable Chemistry Aspects in the Synthesis and Transformation of this compound
The principles of green and sustainable chemistry are increasingly guiding the design of chemical processes. rsc.org The synthesis and transformation of this compound offer several opportunities for the implementation of more environmentally friendly methodologies.
One key area of focus is the development of catalytic C-H bond activation and functionalization reactions. anr.fracs.org These methods avoid the need for pre-functionalized starting materials, reducing the number of synthetic steps and minimizing waste. The direct functionalization of the naphthalene core could provide a more atom-economical route to a variety of derivatives of this compound. Research into palladium-catalyzed cross-coupling reactions under microwave irradiation, for example, offers an eco-friendly approach to C-H bond activation. acs.org
The choice of solvents and reagents is another critical aspect of sustainable chemistry. The development of synthetic routes that utilize greener solvents, such as water or bio-based solvents, or even solvent-free conditions, would significantly reduce the environmental impact of producing this compound. Additionally, the use of catalysts that can be easily recovered and reused is a key principle of green chemistry.
Future research will likely explore the use of biocatalysis and photocatalysis for the synthesis and transformation of this compound. Enzymes, for example, can catalyze reactions with high selectivity under mild conditions, while photochemical methods can enable novel transformations driven by light.
| Green Chemistry Principle | Application in the context of this compound |
| Prevention | Designing synthetic routes with fewer steps and less waste. |
| Atom Economy | Utilizing C-H activation to maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |
| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced biodegradability. |
| Safer Solvents and Auxiliaries | Using water, supercritical fluids, or ionic liquids as reaction media. |
| Design for Energy Efficiency | Employing microwave or photochemical methods to reduce energy consumption. |
| Use of Renewable Feedstocks | Investigating bio-based precursors for the naphthalene core. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps through selective catalysis. |
| Catalysis | Using recyclable and highly efficient catalysts. |
| Design for Degradation | Incorporating functional groups that promote biodegradability. |
| Real-time analysis for Pollution Prevention | Integrating in-line monitoring in flow synthesis to prevent by-product formation. |
| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reaction conditions and reagents. |
Exploration of this compound in Supramolecular Assembly Research
Supramolecular chemistry, the study of non-covalent interactions between molecules, is a rapidly growing field with applications in materials science, nanotechnology, and biology. The structure of this compound, with its aromatic naphthalene core and hydrogen-bonding capable ethanol (B145695) group, makes it an intriguing candidate for the construction of well-defined supramolecular assemblies.
Naphthalene derivatives are known to participate in π-π stacking interactions, which can drive the formation of ordered structures such as nanofibers, nanotwists, and gels. acs.orgnih.govrsc.org The methoxy (B1213986) group on the naphthalene ring of this compound can influence the electronic properties of the aromatic system and thus the nature of these π-π interactions. The hydroxyl group of the ethanol side chain can participate in hydrogen bonding, providing another directional force for self-assembly. rsc.orgbohrium.comacs.orgnih.gov
By modifying the structure of this compound, for example, by introducing additional functional groups, it may be possible to program its self-assembly into specific architectures with desired properties. For instance, the attachment of chiral moieties could lead to the formation of helical structures with chiroptical properties. rsc.org
Future research in this area could involve studying the self-assembly behavior of this compound in different solvents and in the presence of other molecules that can act as templates or co-assembly partners. bohrium.comacs.orgnih.gov The resulting supramolecular structures could be investigated for applications in areas such as sensing, catalysis, and drug delivery.
Potential for Derivatization in Advanced Material Science Applications (e.g., as building blocks, not material properties)
The versatility of this compound as a chemical intermediate makes it a valuable building block for the synthesis of more complex molecules for advanced material science applications. lifechemicals.comnih.gov Its naphthalene core is a common motif in organic electronic materials, while the hydroxyl group provides a convenient handle for further chemical transformations.
Derivatization of the hydroxyl group can be used to incorporate this compound into polymers. For example, it could be converted into a monomer and then polymerized to create materials with specific optical or electronic properties. Naphthalene-containing polymers are being explored for applications such as proton exchange membranes in fuel cells and as components of epoxy resins. google.comgoogle.commdpi.commdpi.com
The naphthalene ring itself can be further functionalized to tune the properties of the resulting materials. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap of the molecule, which is important for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Future research will likely focus on the design and synthesis of novel derivatives of this compound with tailored properties for specific applications. This will involve a close interplay between synthetic chemistry, materials characterization, and device engineering. The development of efficient and scalable synthetic routes to these derivatives will be crucial for their practical implementation.
Conclusion
Summary of Academic Discoveries and Contributions Related to 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
Academic interest in this compound primarily centers on its synthesis and characterization as a distinct chemical entity. The compound is structurally defined by a naphthalene (B1677914) core substituted with a methoxy (B1213986) group at the 2-position and an ethanol (B145695) group at the 1-position. vulcanchem.com
Key academic contributions related to this compound are largely foundational, focusing on synthetic methodologies. The preparation of this compound typically involves multi-step syntheses starting from naphthalene precursors. These synthetic routes often include functional group transformations such as methoxylation and the introduction of the ethan-1-ol side chain.
Below is a table summarizing the key identifiers for this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₂ |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | This compound |
While comprehensive studies on the specific applications of this compound are limited, its existence as a characterized compound contributes to the broader library of known organic molecules, providing a potential building block for future synthetic endeavors.
Broader Implications of Research on this compound in Organic Chemistry
The study of this compound, even if not extensive, holds several broader implications for the field of organic chemistry.
Chiral Building Blocks: The presence of a hydroxyl group on the ethan-1-ol side chain means that this compound can exist as a chiral molecule. Chiral alcohols are valuable synthons in asymmetric synthesis, a critical area of organic chemistry focused on the selective production of one enantiomer of a chiral molecule. sigmaaldrich.com The naphthalene scaffold provides a rigid and sterically defined framework that could be exploited in the design of chiral ligands or catalysts for stereoselective reactions.
Medicinal Chemistry Scaffolds: Naphthalene derivatives are prevalent in medicinal chemistry, forming the core structure of numerous therapeutic agents. The methoxynaphthalene moiety, in particular, is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Although this compound itself is not a known therapeutic agent, its synthesis and the study of its properties contribute to the understanding of structure-activity relationships within this class of compounds. The functional groups present—a methoxy ether and a primary alcohol—offer sites for further chemical modification, allowing for the potential generation of libraries of related compounds for biological screening.
Intermediate in Complex Synthesis: The structural motifs present in this compound make it a potential intermediate in the total synthesis of more complex natural products or designed molecules. The naphthalene core and the functionalized side chain provide a versatile platform for the construction of polycyclic systems or for the introduction of further chemical diversity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via reduction of ketone precursors using reagents like lithium aluminium hydride (LiAlH4), as demonstrated in analogous naphthol derivatives . Optimization involves adjusting solvent polarity (e.g., tetrahydrofuran or diethyl ether), temperature (-10°C to 0°C), and stoichiometric ratios to minimize side reactions. Monitoring progress via thin-layer chromatography (TLC) or GC-MS ensures intermediate purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemical ambiguities, as shown in structurally similar methoxynaphthalene derivatives . Complement with H/C NMR to confirm functional groups (e.g., methoxy and hydroxyl protons) and FT-IR for hydroxyl stretching (~3200–3600 cm). Mass spectrometry (HRMS) validates molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: use nitrile gloves, P95 respirators, and fume hoods to avoid dermal/ocular exposure . Store in airtight containers away from oxidizers. Spill management requires inert absorbents (e.g., sand) and neutralization with weak acids (e.g., citric acid) for basic byproducts .
Q. How can researchers assess the purity of this compound, especially when synthesizing novel derivatives?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS using polar columns (e.g., HP-5MS) to separate stereoisomers or regioisomers . Quantify impurities via integration of chromatographic peaks against certified reference standards.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) . For neuroactivity, leverage radioligand binding assays targeting trace amine-associated receptors (TAARs), given structural similarity to phenethylamine derivatives .
Advanced Research Questions
Q. How can conflicting crystallographic data on methoxynaphthalene derivatives be resolved to confirm the compound’s conformation?
- Methodological Answer : Perform density functional theory (DFT) calculations to model energetically favorable conformers. Cross-validate with experimental data (X-ray or neutron diffraction) and refine using software like SHELXL . For dynamic systems (e.g., atropisomers), use variable-temperature NMR to study rotational barriers .
Q. What strategies enable the use of this compound in asymmetric catalysis, such as dynamic kinetic resolution (DKR)?
- Methodological Answer : Employ fluxional chiral DMAP catalysts to resolve racemic mixtures via DKR. Optimize acylating agents (e.g., isopropenyl acetate) and reaction time to achieve >90% enantiomeric excess (ee). Monitor interconversion rates using chiral HPLC .
Q. How can structure-activity relationship (SAR) studies be designed to improve its selectivity in anticancer applications?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenation at C4/C6 or esterification of the hydroxyl group). Test against a panel of cancer cell lines and normal cells (e.g., HEK293) to quantify selectivity indices (IC50 ratios). Use molecular docking to predict binding affinities to targets like topoisomerase II .
Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological fluids), and how are they addressed?
- Methodological Answer : Matrix effects in LC-MS/MS can be mitigated using isotope-labeled internal standards (e.g., C- or H-labeled analogs). Solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Validate methods per ICH guidelines for linearity (R > 0.99) and limit of detection (LOD < 1 ng/mL) .
Q. How should researchers reconcile discrepancies in toxicity classifications across safety data sheets (SDS)?
- Methodological Answer : Cross-reference SDS entries with primary toxicology studies (e.g., OECD TG 423 acute oral toxicity tests). Perform in vitro assays (e.g., Ames test for mutagenicity) to resolve ambiguities in carcinogenicity classifications . Use computational tools like QSAR to predict LD50 values if experimental data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
